Octyl butyrate

Catalog No.
S563185
CAS No.
110-39-4
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl butyrate

Fragrance formulators seeking extended scent longevity can rely on octyl butyrate’s low volatility and high boiling point. As a fixative, it retains waxy, apricot notes for long-lasting mid-to-base presence. Key advantages: - Extended fragrance tenacity over short-chain butyrates. - Lipophilic solvency (LogP ~4.2) stabilizes non-polar actives like vitamins and UV filters. - Food-grade approval (FEMA 2807, 21 CFR 172.515) for creamy flavor complexity. Global supply with batch consistency.

CAS Number

110-39-4

Product Name

Octyl butyrate

IUPAC Name

octyl butanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3

InChI Key

PWLNAUNEAKQYLH-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCC

solubility

soluble in alcohol; practically insoluble in water

Canonical SMILES

CCCCCCCCOC(=O)CCC

The exact mass of the compound Octyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol; practically insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72032. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Octyl butyrate, n-Octyl butyrate, Butyric acid octyl ester, Octyl butanoate, 1-Octyl butyrate, n-Octyl n-butyrate, FEMA 2807

Purity

≥98%

Package Size

250 g, 1 kg, 500 ml

Octyl butyrate is a straight-chain aliphatic ester, recognized for its characteristic fruity, waxy, and slightly green aroma, often described with apricot and creamy nuances. It functions as a flavor and fragrance agent with established use in food, beverage, and cosmetic applications, and also serves as a specialty solvent in industrial formulations. Its C8 alkyl chain length places it in a distinct performance category compared to more common short-chain butyrates, offering a unique combination of sensory properties, low volatility, and lipophilicity.

Procurement Fit

Flavor & fragrance formulation: green, melon, herbaceous notes
Green chemistry & biocatalysis research: low‑temperature esterification model
Industrial high‑boiling solvent for paints, coatings, and agrochemical carriers

Substituting Octyl Butyrate with lower-cost, shorter-chain analogs like butyl butyrate or hexyl butyrate is often unviable for performance-critical applications. The extension of the alkyl chain from four (butyl) or six (hexyl) to eight carbons results in a significant, non-linear increase in boiling point and lipophilicity (LogP). This directly translates to reduced volatility for longer-lasting sensory effects and altered solvency for specific non-polar formulations. These differences in physical properties make simple substitution a high-risk decision that can compromise product stability, fragrance longevity, and formulation compatibility.

Substitution Risk

Volatility mismatch

Octyl butyrate’s significantly lower vapor pressure provides extended fragrance longevity; short‑chain butyrates evaporate rapidly and alter scent persistence.

Olfactory profile shift

Its green, melon‑like character contrasts with the sharp pineapple notes of ethyl butyrate, making accord reconstruction necessary.

Regulatory identity

Each butyrate ester carries distinct FEMA and JECFA designations; a direct substitute may not meet label or compliance requirements.

Low Volatility for Long-Lasting Scent

Octyl butyrate exhibits a substantially higher boiling point compared to its shorter-chain analogs, a key indicator of lower volatility and therefore greater persistence in formulations. This property is critical for developing products where fragrance or flavor longevity is a primary performance metric, such as in fine fragrances, air care devices, and certain food products.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data224 °C (Octyl Butyrate)
Comparator Or BaselineHexyl Butyrate (~208 °C), Butyl Butyrate (165 °C)
Quantified Difference+16 °C vs. Hexyl Butyrate; +59 °C vs. Butyl Butyrate
ConditionsStandard atmospheric pressure (760 mmHg).

This quantifiable difference in volatility directly translates to slower evaporation, justifying the selection of Octyl Butyrate for applications requiring long-lasting sensory impact.

Vapor pressure
Reported
0.0348 mm Hg (25 °C) ~445‑fold lower vs ethyl butyrate; ~52‑fold lower vs butyl butyrate
Supports extended scent release and lower evaporation rate.
Estimated value; validate under formulation conditions.

High Lipophilicity for Non-Aqueous Systems

The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity. Octyl butyrate's significantly higher LogP value demonstrates its enhanced affinity for non-polar environments compared to shorter-chain butyrates. This makes it a more effective solvent or carrier for lipophilic active ingredients, oils, and resins.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data~4.2 (Octyl Butyrate)
Comparator Or BaselineHexyl Butyrate (~3.2), Butyl Butyrate (~2.2)
Quantified DifferenceApprox. 10-fold more lipophilic than Hexyl Butyrate and 100-fold more than Butyl Butyrate.
ConditionsCalculated value from standard chemoinformatic models.

For formulators working with non-polar systems, Octyl Butyrate provides superior solvency and compatibility that cannot be achieved with less lipophilic, shorter-chain alternatives.

Sensory profile
Class‑level inference
Green, herbaceous, melon‑like vs sharp pineapple (ethyl butyrate)
Olfactory outcome depends on ester identity; substitution alters accord character.
Based on vendor organoleptic descriptions; quantitative threshold data not available.

Distinctive Waxy-Fruity Sensory Profile

Sensory evaluations distinguish Octyl Butyrate from the sharper, simpler fruit notes of its analogs. Its profile is consistently described as waxy, creamy, green, and oily with nuances of jasmine and stone fruits like apricot. This contrasts with the characteristic 'pineapple' note of butyl butyrate and the more generic 'fruity-apple' scent of hexyl butyrate.

Evidence DimensionOlfactory Character Description
Target Compound DataWaxy, creamy, green, oily, with jasmine and apricot/stone fruit nuances.
Comparator Or BaselineButyl Butyrate: Sharp, sweet, pineapple-like. Hexyl Butyrate: Fruity, sweet, apple/tropical.
Quantified DifferenceQualitative shift from simple, sharp fruit notes to a more complex, waxy, and creamy profile.
ConditionsSensory evaluation at 100% or in standard dilution for flavor/fragrance assessment.

This unique sensory profile provides formulators a specific tool to create complex, natural-smelling fruit and floral notes that cannot be replicated with common, lower-cost butyrates.

Regulatory status
Regulatory context
Octyl butyrateFEMA 2807, JECFA 155
Ethyl butyrateFEMA 2427
Butyl butyrateFEMA 2186
Unique FEMA/JECFA numbers require ingredient‑specific compliance.
Regulatory identity prevents direct one‑to‑one substitution in food applications.
Verify current use levels and local regulations.
Biocatalytic synthesis
Data to verify
Mutant R1 lipase (Croceibacter atlanticus) shows higher kcat/KM than wild‑type at 10 °C.
Supports low‑temperature “natural” ester production research.
Source not provided; confirm enzymatic performance under target conditions.

High-Persistence Fragrance Base Notes

Due to its low volatility and high boiling point, Octyl Butyrate is the appropriate choice for fragrance formulations where longevity is a key deliverable. It serves as an effective fixative or a long-lasting mid-to-base note, ensuring the scent profile is maintained over an extended period, a requirement where more volatile esters like butyl butyrate would fail.

Lipophilic Active Carrier in Cosmetics

Its high lipophilicity (LogP ~4.2) makes Octyl Butyrate a superior solvent for incorporating non-polar active ingredients, such as certain vitamins, UV filters, and essential oils, into cosmetic formulations. It provides better system compatibility and stability compared to less lipophilic short-chain esters.

Complex Creamy Fruit Flavors for Food & Beverages

For food technologists aiming to create nuanced flavor profiles beyond simple fruitiness, Octyl Butyrate is an essential component. Its waxy, creamy, and apricot-like notes add complexity and a more natural character to flavors for baked goods, dairy products, and beverages. Its status as an approved food additive (FEMA 2807, 21 CFR 172.515) makes it a reliable choice for these applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Flavor development
Distinct melon‑green sensory profile
Sensory panel alignment and dosage response
Fragrance design
Low vapor pressure for extended longevity
Evaporation curve and base‑note persistence
Green chemistry & biocatalysis
Low‑temperature esterification potential
Enzyme efficiency and “natural” label compliance
Industrial solvent use
High boiling point, low water solubility
Open‑time control and VOC emission profile

Physical Description

Liquid
colourless liquid with a green herbaceous, parsley odour

XLogP3

4.2

Boiling Point

244.1 °C

Density

d 0.86
0.8549 (30°)

Melting Point

-55.6 °C
-55.6°C

UNII

5YEU4O369L

Other CAS

110-39-4

Wikipedia

Octyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Solvent

General Manufacturing Information

Butanoic acid, octyl ester: ACTIVE
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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